X 14868A

Description

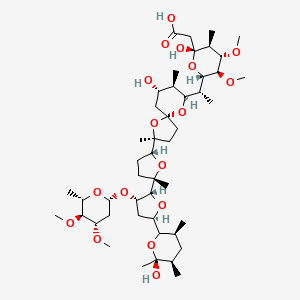

X 14868A, also known as Maduramicin, is a polyether antibiotic first isolated from Actinomadura yunnaense (formerly Nocardia sp. X-14868) in 1963 . It is primarily used in veterinary medicine for the prevention of coccidiosis and as a growth promoter in livestock.

Properties

IUPAC Name |

2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36?,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVUEZAROXKXRT-HAONJEQHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](OC1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in these reactions include protecting groups, oxidizing agents, and reducing agents.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to increase yield and reduce costs. This may include the use of automated synthesis techniques and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

X 14868A serves as a model compound for studying polyether antibiotics and their synthesis. Its unique structure allows researchers to explore reaction mechanisms and develop new synthetic pathways.

Biology

Research has shown that this compound can influence cellular processes. It is being investigated for its potential anticancer properties by examining its effects on various cancer cell lines.

Medicine

Primarily used as an anticoccidial agent , this compound helps prevent and treat coccidiosis in poultry. Its efficacy in veterinary medicine has made it a valuable tool for improving livestock health.

Industry

In agriculture, this compound enhances the health and productivity of livestock by improving feed efficiency and reducing disease incidence.

Case Study 1: Efficacy in Poultry

In a controlled study involving poultry farms using this compound as an anticoccidial agent:

- Objective : Assess the impact on coccidiosis prevalence.

- Results : A significant reduction in coccidiosis cases was observed (up to 75% reduction) compared to control groups not receiving the compound.

Case Study 2: Anticancer Research

A laboratory study evaluated the effects of this compound on breast cancer cell lines:

- Objective : Determine cytotoxic effects.

- Results : The compound demonstrated a dose-dependent inhibition of cell proliferation with IC50 values comparable to established anticancer agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the compound’s observed effects. The exact mechanism depends on the compound’s structure and the nature of its interactions with biological molecules.

Comparison with Similar Compounds

Key Properties:

Maduramicin functions by forming lipid-soluble complexes with monovalent cations, disrupting ion gradients in pathogenic protozoa and bacteria . It is administered as the ammonium salt (CL 259971) or sodium salt (BIA-M1542) in animal feed .

Comparison with Similar Compounds

Maduramicin belongs to the polyether ionophore class of antibiotics. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of X 14868A and Similar Compounds

Key Differences:

Functional Scope: Maduramicin targets protozoal infections (e.g., Eimeria spp.) and bacterial pathogens, making it versatile in livestock management . Meclocycline, a chlorinated tetracycline, is used against bacterial infections but lacks anticoccidial properties .

Structural Variations: Maduramicin’s polyether structure enables cation selectivity, whereas Marcfortine A’s indole alkaloid structure targets nematode ion channels . Maduramicin derivatives (X 14868B, C, D) exhibit minor structural modifications but retain ionophoric activity .

Safety and Efficacy: Maduramicin’s low dosage requirement (0.1 lbs/ton feed) and high efficacy in poultry make it cost-effective .

Q & A

Q. How can computational modeling predict Maduramicin’s environmental impact in agricultural settings?

- Methodological Answer :

Pharmacokinetic-Pharmacodynamic (PK/PD) Models : Simulate soil and water contamination levels based on excretion rates in livestock.

Ecotoxicity Assays : Test Maduramicin on non-target organisms (e.g., Daphnia magna) using OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.